molecular formula C11H13BrN2O2 B8176463 4-Bromo-N-(cyclopropylmethyl)-3-methyl-2-nitroaniline

4-Bromo-N-(cyclopropylmethyl)-3-methyl-2-nitroaniline

Cat. No.: B8176463
M. Wt: 285.14 g/mol
InChI Key: RJEFPPXFDNZBAJ-UHFFFAOYSA-N
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Description

4-Bromo-N-(cyclopropylmethyl)-3-methyl-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a cyclopropylmethyl group, a methyl group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(cyclopropylmethyl)-3-methyl-2-nitroaniline typically involves multiple steps:

    Nitration: The starting material, 3-methyl-4-bromoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

    Alkylation: The nitro compound is then subjected to alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, potassium carbonate.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products:

    Reduction: 4-Amino-N-(cyclopropylmethyl)-3-methyl-2-nitroaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 4-Bromo-N-(cyclopropylmethyl)-3-carboxy-2-nitroaniline.

Scientific Research Applications

4-Bromo-N-(cyclopropylmethyl)-3-methyl-2-nitroaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(cyclopropylmethyl)-3-methyl-2-nitroaniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The presence of the nitro group and the bromine atom can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Bromo-N-cyclopropyl-3-methoxybenzamide
  • 4-Bromo-N-cyclopropyl-3-methylbenzamide

Comparison:

  • 4-Bromo-N-(cyclopropylmethyl)-3-methyl-2-nitroaniline is unique due to the presence of both a nitro group and a cyclopropylmethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds that lack these functional groups.

Properties

IUPAC Name

4-bromo-N-(cyclopropylmethyl)-3-methyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-7-9(12)4-5-10(11(7)14(15)16)13-6-8-2-3-8/h4-5,8,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEFPPXFDNZBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])NCC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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